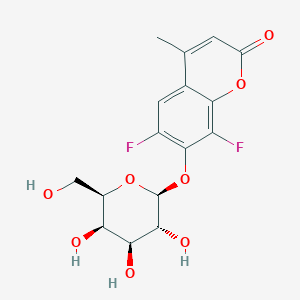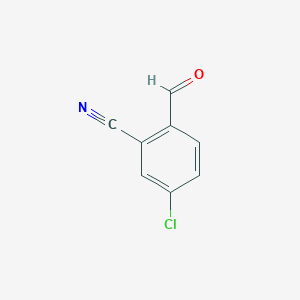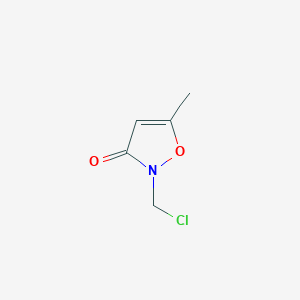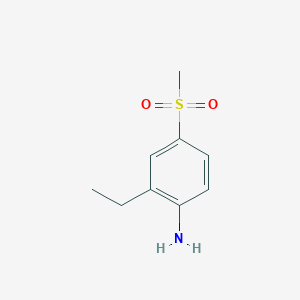
6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside” is a chemical compound with the molecular formula C16H16F2O8 . It is also known as β-D-Glucopyranosiduronic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzopyran ring (a fused benzene and pyran ring) with two fluorine atoms and one methyl group attached. Additionally, it has a beta-D-galactopyranoside (a type of sugar) attached to the benzopyran ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.290 Da . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved information.Applications De Recherche Scientifique
Synthesis and Characterization
NMR Spectroscopy : Research by Kováč and Glaudemans (1983) focused on the 13C NMR spectra of methyl deoxyfluoro-β-D-galactopyranosides and their derivatives, which aids in interpreting the spectra of deoxyfluoro-β-D-galactopyranose-containing oligosaccharides and related substances (Kováč & Glaudemans, 1983).
Synthesis of Analogs : Daves, Kováč, and Glaudemans (1990) synthesized a 4-deoxy-4-fluoro analog of methyl O-β-D-galactopyranosyl-(1→6)-β-D-galactopyranoside, contributing to the understanding of the synthesis and properties of fluorinated carbohydrates (Daves, Kováč, & Glaudemans, 1990).
Crystal Structure Analysis : Krajewski et al. (1985) conducted a study on the synthesis, crystal structure, and conformation of a derivative of this compound, revealing insights into its molecular structure (Krajewski et al., 1985).
Synthesis of Related Compounds : Ješelnik et al. (2000) developed a stereoselective method for synthesizing 4-deoxynovobiocin-related glycosides, highlighting the versatility of this compound in creating structurally diverse molecules (Ješelnik et al., 2000).
Synthesis of Sugar Derivatives : Lipták et al. (2004) worked on synthesizing sugar sulfonic acids by nucleophilic displacement reactions, demonstrating the compound's utility in creating biochemically significant derivatives (Lipták et al., 2004).
Applications in Chemical Research
Derivative Preparation : Kihlberg et al. (1988) synthesized and analyzed the calculated conformations of various derivatives of methyl β-d-galabioside, including the 6-deoxy-6-fluoro derivative, which aids in understanding molecular interactions and conformations (Kihlberg et al., 1988).
Reactivity Studies : El-Kafrawy et al. (1990) studied the reactivities of coumarin derivatives, demonstrating the chemical versatility and reactivity of compounds related to "6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside" (El-Kafrawy et al., 1990).
Propriétés
IUPAC Name |
6,8-difluoro-4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11+,12+,13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLOUZMEHMDFKY-DSERSLQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608907 |
Source


|
| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside | |
CAS RN |
215868-26-1 |
Source


|
| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)





